molecular formula C26H22N4O3S B2479414 benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 946330-07-0

benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B2479414
CAS No.: 946330-07-0
M. Wt: 470.55
InChI Key: GYDUOLOQNRCBQX-UHFFFAOYSA-N
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Description

Benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is an intriguing compound that falls under the category of sulfanyl acetate derivatives Its structure comprises a benzyl group attached to an acetate moiety, with an indole and methoxyphenyl-substituted triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common approach is the condensation of 1H-indole-3-carboxaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate then undergoes cyclization with thioglycolic acid derivatives to yield the triazole ring. Finally, the resulting triazole compound is esterified with benzyl acetate to produce the target compound.

Industrial Production Methods: : Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvents, is crucial to enhance yield and purity. Continuous flow synthesis and automated reactors may also be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : Benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate can oxidize the sulfanyl group.

  • Reduction: : Catalytic hydrogenation using palladium on carbon can reduce the triazole ring.

  • Substitution: : Halogenation reagents (e.g., N-bromosuccinimide) can substitute hydrogen atoms on the indole ring.

  • Coupling Reactions: : Suzuki coupling using palladium catalysts can introduce various aryl groups to the triazole ring.

Major Products Formed from These Reactions: : The products formed depend on the type of reaction and the substituents introduced. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups.

Scientific Research Applications

Benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has shown potential in various scientific research fields:

  • Chemistry: : As a versatile intermediate in organic synthesis, enabling the creation of more complex molecules.

  • Biology: : Investigated for its potential as a bioactive compound, with possible roles in enzyme inhibition and receptor modulation.

  • Medicine: : Explored for its therapeutic potential, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.

  • Industry: : Used as a precursor for the synthesis of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate varies based on its application:

  • Molecular Targets and Pathways: : In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The indole and triazole moieties are known to bind to various biological targets, affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: : Compared to other sulfanyl acetate derivatives, benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is unique due to the presence of both indole and methoxyphenyl groups, which confer distinct electronic and steric properties.

List of Similar Compounds

  • Methyl 2-{[5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

  • Ethyl 2-{[5-(1H-indol-3-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

  • Propyl 2-{[5-(1H-indol-3-yl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Properties

IUPAC Name

benzyl 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-32-20-13-11-19(12-14-20)30-25(22-15-27-23-10-6-5-9-21(22)23)28-29-26(30)34-17-24(31)33-16-18-7-3-2-4-8-18/h2-15,27H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDUOLOQNRCBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OCC3=CC=CC=C3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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